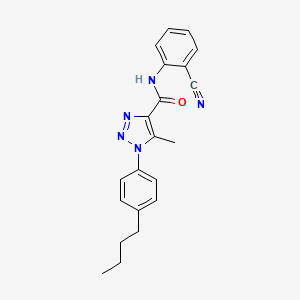

1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-butylphenyl group at the 1-position of the triazole ring and a 2-cyanophenyl substituent on the carboxamide moiety. For example, N-(2-cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (82% yield) shares the N-(2-cyanophenyl) group and triazole-carboxamide backbone but incorporates a benzoisoxazole substituent instead of 4-butylphenyl . Such structural variations influence physicochemical properties and biological activity, as discussed below.

Properties

IUPAC Name |

1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-3-4-7-16-10-12-18(13-11-16)26-15(2)20(24-25-26)21(27)23-19-9-6-5-8-17(19)14-22/h5-6,8-13H,3-4,7H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHFXFGPNJYJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the butylphenyl and cyanophenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit potent anticancer properties. For instance, compounds similar to 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising antiproliferative activity against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated comparable efficacy to established chemotherapeutic agents like doxorubicin against leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226) .

Anti-inflammatory Properties

Triazole derivatives have also been studied for their anti-inflammatory effects. Specific compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. One study reported that a triazole derivative exhibited a COX-2 inhibitory activity with an IC50 value significantly lower than that of indomethacin, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a comparative study on the anticancer efficacy of triazole derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant inhibition rates comparable to standard treatments .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the mechanism of action of triazole derivatives in inflammation models. The compound was shown to reduce the levels of pro-inflammatory cytokines (TNF-α and IL-6) and oxidative stress markers (NO and ROS) in macrophages activated by lipopolysaccharide (LPS), showcasing its therapeutic potential in managing inflammatory conditions .

Comparative Table of Triazole Derivatives

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Insights :

- High yields (82–93%) are achievable for triazole-carboxamides via carboxamide coupling or CuAAC . The target compound’s synthesis may face challenges due to the 4-butylphenyl group’s hydrophobicity, requiring optimized purification steps.

- Crystallization solvents (e.g., DMF in ) and catalytic conditions (e.g., HCl in ) are critical for yield optimization.

Comparative Analysis :

- Electron-Withdrawing vs. Donating Groups : Compounds with electron-withdrawing substituents (e.g., 3k and 3l ) show stronger kinase inhibition, suggesting the target compound’s 4-butylphenyl may reduce potency in similar assays.

- Therapeutic Potential: The benzoisoxazole derivative and QTC-4-MeOBnEA demonstrate CNS activity, implying the target compound’s 2-cyanophenyl group (a hydrogen-bond acceptor) could enhance blood-brain barrier penetration.

Physicochemical Properties and Spectroscopic Data

Table 4: Physicochemical and Spectroscopic Comparisons

Notable Trends:

- Thermal Stability : Benzoisoxazole derivatives exhibit higher decomposition temperatures (>250°C) compared to fluorophenyl analogues (180–181°C ), likely due to extended aromatic conjugation.

- Spectroscopic Signatures : The 5-methyl group on the triazole ring consistently appears near δ 2.40–2.57 ppm across analogues , aiding structural confirmation.

Biological Activity

The compound 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, along with relevant data from various studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a triazole ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, particularly in cancer treatment. The specific compound has shown promising results in various assays.

Anticancer Activity

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against leukemia and solid tumor cell lines, showing IC50 values in the low micromolar range.

-

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through several mechanisms:

- DNA Damage : It has been observed to cause DNA fragmentation and chromatin condensation in treated cells.

- Mitochondrial Dysfunction : The compound reduces mitochondrial membrane potential, leading to cell death.

- Morphological Changes : Treated cells exhibit apoptotic bodies and membrane blebbing, indicating the induction of apoptosis.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat (leukemia) | 0.63 | DNA fragmentation, mitochondrial dysfunction |

| K562 (leukemia) | 0.69 | Apoptosis induction |

| CAKI-1 (kidney) | 0.15 | Cytotoxicity via DNA damage |

| MOLT-4 (leukemia) | 0.65 | Apoptotic morphological changes |

Case Studies

Several studies have focused on similar compounds within the triazole family, providing insights into their biological activities:

- A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides reported selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. The mechanisms involved included apoptosis and mitochondrial impairment .

- Another investigation into triazole derivatives highlighted their potential as effective anticancer agents with significant activity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

A multi-step synthesis is typically employed:

- Step 1 : Condensation of substituted aniline (e.g., 4-butylphenylamine) with a nitrile precursor (e.g., 2-cyanophenyl isocyanide) to form a carboximidoyl chloride intermediate.

- Step 2 : Cyclization with sodium azide under Huisgen 1,3-dipolar conditions to construct the triazole core.

- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity). Similar methods for triazole carboxamides are validated in PubChem entries .

Q. How can solubility limitations of this compound be addressed in aqueous assays?

Low aqueous solubility is common for triazole carboxamides due to hydrophobic substituents. Mitigation strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH adjustment : Optimize buffer systems (e.g., phosphate-buffered saline at pH 7.4).

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H/13C NMR) and substituent positions.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- HPLC-DAD/ELSD : Quantify purity and detect degradation products .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays for this compound’s putative targets?

Target identification often involves:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes like carbonic anhydrase or kinases.

- Fluorometric assays : Measure inhibition via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry. Evidence from structurally related triazoles supports enzyme inhibition mechanisms .

Q. What computational approaches are suitable for modeling structure-activity relationships (SAR)?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of substituents (e.g., cyano vs. methoxy groups).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses.

- QSAR models : Use Partial Least Squares (PLS) regression to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How should contradictory data on solubility versus bioactivity be resolved?

- Dose-response profiling : Compare IC50 values in solubility-optimized vs. standard buffer conditions to distinguish artifacts.

- Membrane permeability assays : Use Caco-2 cell monolayers or PAMPA to evaluate whether low solubility limits cellular uptake.

- Metabolite screening : LC-MS/MS to rule out degradation products contributing to activity .

Q. What in vitro assays are recommended for evaluating neurotensin receptor (NTS1/NTS2) modulation?

- Calcium mobilization : Use CHO-K1 cells expressing recombinant NTS1/NTS2 with FLIPR Tetra® or Fura-2 AM dye.

- Competitive binding : Displacement of 125I-labeled neurotensin in membrane preparations (Kd calculation via Scatchard analysis).

- cAMP accumulation : Measure Gαs/Gαi coupling using HTRF® or ELISA-based kits .

Q. What strategies optimize substituent modifications for enhanced selectivity?

- Bioisosteric replacement : Swap the 2-cyanophenyl group with 2-carboxamidophenyl to improve hydrogen-bonding.

- Steric tuning : Introduce bulkier alkyl chains (e.g., tert-butyl) to reduce off-target interactions.

- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.